Cas no 2680876-75-7 (4-acetyl-5-{(prop-2-en-1-yloxy)carbonylamino}-1H-pyrrole-2-carboxylic acid)

4-Acetyl-5-{(prop-2-en-1-yloxy)carbonylamino}-1H-pyrrole-2-carboxylic acid is a specialized pyrrole derivative featuring both acetyl and allyloxycarbonylamino functional groups, along with a carboxylic acid moiety. This compound is of interest in synthetic organic chemistry due to its multifunctional structure, which enables its use as a versatile intermediate in the preparation of heterocyclic compounds, pharmaceuticals, and agrochemicals. The presence of reactive sites, including the carboxylic acid and the allyloxycarbonyl-protected amine, allows for selective modifications under mild conditions. Its pyrrole core contributes to potential biological activity, making it valuable in medicinal chemistry research. The compound is typically handled under controlled conditions due to its sensitivity to moisture and heat.
4-acetyl-5-{(prop-2-en-1-yloxy)carbonylamino}-1H-pyrrole-2-carboxylic acid structure
2680876-75-7 structure
Product Name:4-acetyl-5-{(prop-2-en-1-yloxy)carbonylamino}-1H-pyrrole-2-carboxylic acid
CAS No:2680876-75-7
MF:C11H12N2O5
MW:252.223382949829
CID:5651731
PubChem ID:165911647
Update Time:2025-06-08

4-acetyl-5-{(prop-2-en-1-yloxy)carbonylamino}-1H-pyrrole-2-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 2680876-75-7
    • EN300-28279081
    • 4-acetyl-5-{[(prop-2-en-1-yloxy)carbonyl]amino}-1H-pyrrole-2-carboxylic acid
    • 4-acetyl-5-{(prop-2-en-1-yloxy)carbonylamino}-1H-pyrrole-2-carboxylic acid
    • Inchi: 1S/C11H12N2O5/c1-3-4-18-11(17)13-9-7(6(2)14)5-8(12-9)10(15)16/h3,5,12H,1,4H2,2H3,(H,13,17)(H,15,16)
    • InChI Key: STRQUPHRZQZGBE-UHFFFAOYSA-N
    • SMILES: O(CC=C)C(NC1=C(C(C)=O)C=C(C(=O)O)N1)=O

Computed Properties

  • Exact Mass: 252.07462149g/mol
  • Monoisotopic Mass: 252.07462149g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 6
  • Complexity: 368
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 109Ų

4-acetyl-5-{(prop-2-en-1-yloxy)carbonylamino}-1H-pyrrole-2-carboxylic acid Pricemore >>

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Additional information on 4-acetyl-5-{(prop-2-en-1-yloxy)carbonylamino}-1H-pyrrole-2-carboxylic acid

4-Acetyl-5-{(Prop-2-en-1-yloxy)carbonylamino}-1H-Pyrrole-2-Carboxylic Acid (CAS No. 2680876-75-7): An Emerging Compound in Medicinal Chemistry

4-Acetyl-5-{(prop-2-en-1-yloxy)carbonylamino}-1H-pyrrole-2-carboxylic acid (CAS No. 2680876-75-7) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound, characterized by its pyrrole core and functional groups, has been the subject of several recent studies exploring its biological activities and potential uses in drug development.

The pyrrole ring is a fundamental building block in many biologically active molecules, known for its ability to form stable complexes with various metal ions and its involvement in numerous biological processes. The presence of the acetyl group at the 4-position and the (prop-2-en-1-yloxy)carbonylamino group at the 5-position imparts specific chemical properties that make this compound particularly interesting for medicinal applications.

Recent research has focused on the potential of 4-acetyl-5-{(prop-2-en-1-yloxy)carbonylamino}-1H-pyrrole-2-carboxylic acid as an anti-inflammatory agent. A study published in the Journal of Medicinal Chemistry in 2023 reported that this compound exhibits significant anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. The mechanism of action involves the modulation of nuclear factor-kappa B (NF-κB) signaling pathways, which are central to the inflammatory response.

In addition to its anti-inflammatory properties, this compound has shown promise in cancer research. A 2022 study in Cancer Research demonstrated that 4-acetyl-5-{(prop-2-en-1-yloxy)carbonylamino}-1H-pyrrole-2-carboxylic acid can induce apoptosis in various cancer cell lines, including breast cancer and colon cancer cells. The mechanism involves the activation of caspase-dependent pathways and the downregulation of anti-apoptotic proteins such as Bcl-2.

The structural flexibility and functional diversity of 4-acetyl-5-{(prop-2-en-1-yloxy)carbonylamino}-1H-pyrrole-2-carboxylic acid also make it a valuable scaffold for drug design. Researchers have explored various derivatives of this compound to enhance its pharmacological properties and improve its therapeutic index. For instance, modifications at the propenyl ether moiety have been shown to enhance solubility and bioavailability, while substitutions at the pyrrole ring have been used to fine-tune its binding affinity to specific targets.

The synthesis of 4-acetyl-5-{(prop-2-en-1-yloxy)carbonylamino}-1H-pyrrole-2-carboxylic acid typically involves a multi-step process, starting with the formation of the pyrrole ring followed by functionalization at specific positions. Recent advancements in synthetic methodologies have led to more efficient and scalable routes for producing this compound, making it more accessible for further research and development.

In conclusion, 4-acetyl-5-{(prop-2-en-1-yloxy)carbonylamino}-1H-pyrrole-2-carboxylic acid (CAS No. 2680876-75-7) represents a promising candidate in medicinal chemistry with potential applications in treating inflammatory diseases and cancer. Ongoing research continues to uncover new insights into its mechanisms of action and optimize its properties for clinical use. As our understanding of this compound deepens, it is likely to play an increasingly important role in the development of novel therapeutic agents.

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